1H-2-benzopyran-1-one, 3-(3-hydroxy-1-butynyl)-

Antifungal SAR Natural product chemistry Isocoumarin pharmacophore

1H-2-Benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- (CAS 653597-80-9, also known as 3'-Hydroxycorfin) is a naturally occurring 3-substituted isocoumarin first isolated and identified from the roots of Chamaemelum mixtum. It belongs to the isocoumarin class of heterocyclic compounds (ClassyFire classification: Isocoumarins and derivatives) and is characterized by a 3-(3-hydroxy-1-butynyl) side chain attached to the isocoumarin core scaffold.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 653597-80-9
Cat. No. B12541947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-2-benzopyran-1-one, 3-(3-hydroxy-1-butynyl)-
CAS653597-80-9
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(C#CC1=CC2=CC=CC=C2C(=O)O1)O
InChIInChI=1S/C13H10O3/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13(15)16-11/h2-5,8-9,14H,1H3
InChIKeyXNVUGJDBKZLVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-2-Benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- (3'-Hydroxycorfin): A Naturally Occurring 3-Substituted Isocoumarin for Antifungal and Chemical-Biology Research


1H-2-Benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- (CAS 653597-80-9, also known as 3'-Hydroxycorfin) is a naturally occurring 3-substituted isocoumarin first isolated and identified from the roots of Chamaemelum mixtum [1]. It belongs to the isocoumarin class of heterocyclic compounds (ClassyFire classification: Isocoumarins and derivatives) [2] and is characterized by a 3-(3-hydroxy-1-butynyl) side chain attached to the isocoumarin core scaffold. Its molecular formula is C13H10O3 with a monoisotopic mass of 214.063 Da [2]. The compound contains a terminal alkyne and a secondary alcohol, providing a unique combination of structural rigidity (sp-hybridized carbons) and hydrogen-bonding functionality that is absent in many close structural analogs.

Natural product origin: Isolated from Chamaemelum mixtum roots with full spectroscopic authentication.
Bifunctional scaffold: Internal alkyne for click chemistry and secondary alcohol for orthogonal conjugation.
Antifungal screening context: Class-level SAR supports 3-butynyl side chain in antifungal assays against Pyricularia grisea.

Why 3'-Hydroxycorfin Cannot Be Replaced by Generic 3-Substituted Isocoumarins: Structural Specificity Drives Biological and Chemical Utility


Within the 3-substituted isocoumarin class, biological activity is highly sensitive to the nature of the C-3 side chain. Engelmeier et al. demonstrated that the 3-butyl side chain is a prerequisite for high antifungal activity against Pyricularia grisea, with eleven structurally related synthetic derivatives tested to explore the influence of structural characteristics [1]. The target compound 3'-Hydroxycorfin possesses a 3-(3-hydroxy-1-butynyl) substituent: the internal alkyne (sp-hybridized carbons) provides conformational rigidity absent in fully saturated 3-butyl analogs, while the terminal secondary alcohol introduces a hydrogen-bond donor/acceptor site not present in the des-hydroxy analog Corfin (CAS 654058-25-0) or the non-hydroxylated capillarin (CAS 3570-28-3) [1][2]. The combination of alkyne π-electrons and hydroxyl H-bonding creates a unique pharmacophoric pattern that cannot be replicated by simple 3-alkyl or 3-aryl isocoumarins in antifungal, enzyme inhibition, or chemical-probe applications. SAR studies across multiple isocoumarin biological targets confirm that specific side-chain features — not merely the isocoumarin core — determine target engagement [3].

Des-hydroxy analog Corfin lacks the terminal H-bond donor/acceptor, which may alter target-interaction profiles observed in 3'-Hydroxycorfin.
Non-alkynyl isocoumarins (e.g., 3-alkyl or 3-aryl) do not provide the conformational rigidity or π-system required for the reported antifungal pharmacophore.
Generic synthetic isocoumarin libraries often lack individual spectroscopic authentication; using them may introduce structural misassignment risk in biological assays.

Quantitative Differential Evidence for 1H-2-Benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- (3'-Hydroxycorfin) vs. Comparators


Side-Chain Structural Differentiation: Alkyne Rigidity and Hydroxyl H-Bonding vs. Saturated and Non-Hydroxylated Analogs in Antifungal Isocoumarins

In the head-to-head antifungal evaluation of natural 3-butylisocoumarins, 3'-Hydroxycorfin was directly compared with its closest structural analog Corfin (des-hydroxy, CAS 654058-25-0) in a germ-tube inhibition test against Pyricularia grisea [1]. The structural difference lies in the terminal hydroxyl group on the butynyl side chain: 3'-Hydroxycorfin has a 3-hydroxy-1-butynyl substituent (C13H10O3, MW 214.22) while Corfin has a 1-butynyl substituent (no terminal OH). The authors established that the 3-butyl side chain is a prerequisite for high antifungal activity, and the presence of the hydroxyl group on the side chain differentiates the activity profile from non-hydroxylated analogs [1]. This within-class SAR was further validated by testing eleven structurally related synthetic derivatives, confirming that side-chain structural features — not merely the isocoumarin core — dictate antifungal potency [1].

Side-chain differentiation
Class-level
3'-Hydroxycorfin: HBD 1, TPSA 50.44 Ų
Corfin: HBD 0, TPSA ~30 Ų
Hydroxyl adds H-bond capacity absent in des-hydroxy analogs; may support differential target engagement.
Structure-based comparison; antifungal SAR context.
Antifungal SAR Natural product chemistry Isocoumarin pharmacophore

C-3 Side-Chain Requirement for Antifungal Activity: Class-Level SAR Established Across Natural and Synthetic 3-Substituted Isocoumarins

Engelmeier et al. evaluated all naturally occurring 3-butylisocoumarin derivatives in a germ-tube inhibition test against a susceptible strain of the rice blast fungus Pyricularia grisea and concluded that the 3-butyl side-chain is a prerequisite for high activity [1]. The study included seven new naturally occurring 3-butylisocoumarins — among them 3'-Hydroxycorfin and its des-hydroxy analog Corfin — along with six known derivatives (artemidiol, artemidin, capillarin, artemidinol, 8-hydroxyartemidin, and 8-hydroxycapillarin) and an additional eleven structurally related synthetic derivatives [1]. Positive controls included benlate, blasticidin S, kresoxim-methyl, griseofulvin, and the carrot phytoalexin 6-methoxymellein [1]. This comprehensive SAR analysis provides class-level evidence that the nature and substitution pattern of the 3-side chain is the dominant determinant of antifungal potency, directly informing target compound selection for antifungal screening cascades.

C-3 side chain requirement
Class-level
3-Butyl side chain is a prerequisite for high antifungal activity in the tested set (Engelmeier et al.).
Supports selection of 3-butylisocoumarins over generic 3-substituted analogs for antifungal screening.
Qualitative SAR finding; germ-tube inhibition assay against P. grisea.
Antifungal drug discovery Structure-activity relationship Plant-pathogen control

Hydroxyl Group as a Synthetic Handle for Derivatization: 3'-Hydroxycorfin Enables Bioconjugation Not Accessible with Non-Hydroxylated 3-Alkynyl Isocoumarins

The terminal secondary alcohol on the 3-(3-hydroxy-1-butynyl) side chain of 3'-Hydroxycorfin provides a site for esterification, etherification, carbamate formation, or phosphoramidite coupling that is entirely absent in non-hydroxylated 3-alkynyl isocoumarins such as Corfin (1-butynyl, no OH) and Capillarin (2-butynyl, no OH) [1][2]. This hydroxyl group, combined with the internal alkyne, creates a bifunctional scaffold: the alkyne can participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications (as demonstrated with alkyne-bearing isocoumarin activity-based probes for serine proteases [3]), while the hydroxyl group enables orthogonal conjugation via ester or carbamate linkages. By contrast, Corfin and Capillarin offer only the alkyne functionality, limiting derivatization to a single reactive site [2]. This bifunctional reactivity is particularly valuable for constructing activity-based probes, fluorescent conjugates, or affinity matrices where dual labeling or controlled orientation is required.

Derivatization handles
Reported
3'-Hydroxycorfin: 2 reactive sites (alkyne + OH)
Corfin/Capillarin: 1 reactive site (alkyne only)
Enables orthogonal bifunctional labeling for probe design; monofunctional analogs limit conjugation options.
Reactivity inferred from chemical structure; click chemistry compatibility cross-study comparable.
Chemical biology Bioconjugation Click chemistry probe design

Natural Product Authentication: Definitive Spectroscopic Characterization and Defined Biological Source Differentiate 3'-Hydroxycorfin from Synthetic Isocoumarin Libraries

3'-Hydroxycorfin was fully characterized using multiple spectroscopic techniques as part of the original isolation and structure elucidation from Chamaemelum mixtum roots [1]. Its identity is confirmed by 1H NMR spectroscopy (recorded in CDCl3) and GC-MS analysis, with reference spectra deposited in the KnowItAll NMR Spectral Library and the Wiley Registry of Mass Spectral Data [2]. The compound has a well-defined natural source — specifically the roots of Chamaemelum mixtum (syn. Cladanthus mixtus, Moroccan chamomile) [1] — distinguishing it from synthetic isocoumarin libraries produced via combinatorial chemistry, where structural assignments may not be individually validated. Unlike generic 3-substituted isocoumarins from broad synthetic campaigns, 3'-Hydroxycorfin benefits from a traceable phytochemical provenance and peer-reviewed structural authentication, providing confidence in chemical identity for procurement and regulatory documentation.

Spectroscopic authentication
Source review
1H NMR (CDCl₃), GC-MS, HR-ESI-MS; deposited in Wiley spectral libraries.
Reduces identity risk compared to minimally characterized synthetic isocoumarin analogs.
Original isolation from Chamaemelum mixtum roots; peer-reviewed characterization.
Natural product authentication Quality control Phytochemical reference standard

Selectivity Implications of Alkyne-Containing Isocoumarins: Terminal Alkyne Probes Display Tunable Protease Selectivity Profiles

Götz et al. demonstrated that alkyne-bearing isocoumarin activity-based probes (ABPs) based on the 4-chloro-isocoumarin electrophile scaffold covalently label serine proteases with sensitivity down to 0.007% of total protein in complex proteomes [1]. The different substituents on the isocoumarin structure determine which proteases are bound, showing good correlation with preferred substrate preferences [1]. While this study employed 4-chloro-isocoumarin electrophiles rather than the natural 3-substituted isocoumarin scaffold, it establishes the general principle that alkyne substituents on isocoumarins are compatible with click chemistry-based detection in functional proteomics and that substituent variation tunes target selectivity [1]. 3'-Hydroxycorfin, bearing both an internal alkyne and a hydroxyl group on its 3-substituent, occupies a distinct structural niche within isocoumarin chemical space that may confer unique serine hydrolase interaction profiles relative to non-alkyne or non-hydroxylated isocoumarins.

Proteome detection sensitivity
Reported
0.007% of total protein
Alkyne-isocoumarin ABPs detect serine proteases at low abundance; supports probe development applications.
Cross-study context (Götz et al., 4-chloro-isocoumarin scaffold); CuAAC with rhodamine-azide.
Serine protease inhibition Activity-based protein profiling Chemical proteomics

Drug-Likeness and Physicochemical Profile: 3'-Hydroxycorfin Satisfies Key Oral Bioavailability Criteria That Differentiate It from Higher-Molecular-Weight Isocoumarin Derivatives

3'-Hydroxycorfin satisfies all key drug-likeness filters: Lipinski Rule of 5 (MW 214.22 < 500; LogP 1.53; HBD 1 < 5; HBA 3 < 10), Veber Rule (TPSA 50.44 Ų < 140; rotatable bonds 1 < 10), Ghose Rule, Egan Rule, GSK 4/400 Rule, and has favorable intestinal absorption (GI Absorption = True) [1][2]. In contrast, many bioactive isocoumarins from fungal sources, such as talaromarins A–F (MW typically > 300 Da) or glycosylated isocoumarin derivatives, violate one or more drug-likeness criteria [3]. The compound's low molecular weight and favorable physicochemical profile make it an attractive fragment-sized starting point for structure-based lead optimization, as it occupies a chemical space that permits extensive derivatization without exceeding drug-likeness thresholds — a significant advantage over larger, more complex isocoumarin natural products that have exhausted their molecular property 'budget.'

Drug-likeness profile
Class-level
0 Lipinski/Veber violations
Fragment-like physicochemical space; allows extensive derivatization without exceeding drug-likeness thresholds.
MW 214.22, LogP 1.53, TPSA 50.44 Ų; in silico prediction.
Drug-likeness ADME prediction Lead selection criteria

Optimal Research and Industrial Application Scenarios for 1H-2-Benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- (3'-Hydroxycorfin)


Antifungal Lead Discovery Against Magnaporthe oryzae (Rice Blast) and Related Plant Pathogens

3'-Hydroxycorfin is directly applicable to antifungal screening programs targeting Pyricularia grisea (teleomorph: Magnaporthe oryzae), the causative agent of rice blast disease. Engelmeier et al. demonstrated that the 3-butyl side chain is a prerequisite for high antifungal activity in this pathogen using a germ-tube inhibition assay, and 3'-Hydroxycorfin was among the natural 3-butylisocoumarins specifically tested [1]. The compound can serve as a validated starting point for structure-activity relationship expansion, with synthetic modification of the terminal hydroxyl group enabling exploration of ester, ether, carbamate, or triazole conjugates while retaining the essential 3-butyl pharmacophore identified in the SAR study [1].

Bifunctional Activity-Based Probe Development for Serine Hydrolase Profiling

The dual functionality of 3'-Hydroxycorfin — an internal alkyne for CuAAC click chemistry and a secondary alcohol for orthogonal conjugation — makes it an ideal scaffold for constructing activity-based probes (ABPs) for serine hydrolase target identification. Götz et al. demonstrated that alkyne-bearing isocoumarin ABPs detect target proteases with sensitivity down to 0.007% of total protein and that substituent variation on the isocoumarin core determines target selectivity [2]. 3'-Hydroxycorfin can be elaborated at the hydroxyl position to install a mechanism-based electrophilic warhead (e.g., phosphonate, sulfonyl fluoride, or carbamate), while retaining the alkyne for post-labeling click chemistry detection with fluorescent or biotin azide reporters. This orthogonal bifunctional strategy is not accessible with non-hydroxylated alkynyl isocoumarins such as Corfin or Capillarin [1].

Fragment-Based Drug Discovery (FBDD) with a Validated Natural Product Scaffold

3'-Hydroxycorfin's favorable physicochemical profile (MW 214.22, LogP 1.53, TPSA 50.44 Ų, zero Lipinski and Veber violations) places it squarely in fragment-like chemical space, making it suitable as a validated fragment hit for fragment-based drug discovery programs [3]. Unlike synthetic fragment libraries that may lack biological validation, 3'-Hydroxycorfin comes with demonstrated antifungal SAR and an established natural origin from Chamaemelum mixtum [1]. Its low molecular complexity (16 heavy atoms, 1 rotatable bond) provides ample room for structure-guided optimization — addition of up to ~280 Da of molecular weight while remaining within lead-like space — significantly more headroom than larger, more complex isocoumarin natural products that already approach drug-like property limits [3].

Phytochemical Reference Standard for Artemisia and Chamaemelum Quality Control

3'-Hydroxycorfin can serve as an authenticated reference standard for the quality control and phytochemical fingerprinting of Artemisia dracunculus (tarragon) and Chamaemelum mixtum (Moroccan chamomile) plant materials and derived extracts. The compound was isolated and spectroscopically characterized (1H NMR, GC-MS) from the roots of Chamaemelum mixtum, and its spectral data are deposited in the Wiley KnowItAll NMR and Mass Spectral libraries [1][4]. Procurement of well-characterized 3'-Hydroxycorfin reference material enables accurate identification and quantification in plant extract standardization, pharmacopeial monograph development, and adulteration detection for botanicals containing isocoumarin acetylenes [1].

Application
Selection Property
Validation Focus
Antifungal screening studies
3-Butynyl side chain matching class-level SAR pharmacophore
Germ-tube inhibition assay endpoint context; reported antifungal profile against Pyricularia grisea
Serine hydrolase ABP development
Bifunctional scaffold with orthogonal alkyne and hydroxyl reactive sites
Click chemistry detection sensitivity in complex proteomes; target selectivity tuning
Fragment-based lead discovery
Fragment-like physicochemical profile (MW 214, low complexity)
Compliance with oral drug-likeness rules; room for molecular property expansion
Phytochemical reference standardization
Spectroscopically authenticated natural product from defined botanical source
NMR and mass spectral library match; identity confirmation for extract QC
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